molecular formula C16H11FO3 B11729671 (E)-2-(3-Fluorodibenzo[B,E]oxepin-11(6H)-ylidene)aceticacid

(E)-2-(3-Fluorodibenzo[B,E]oxepin-11(6H)-ylidene)aceticacid

Cat. No.: B11729671
M. Wt: 270.25 g/mol
InChI Key: VQIJNSMXUXHPOC-RIYZIHGNSA-N
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Description

2-[(2E)-6-fluoro-9-oxatricyclo[9400?,?]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene]acetic acid is a complex organic compound characterized by its unique tricyclic structure and the presence of a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-6-fluoro-9-oxatricyclo[9.4.0.0?,?]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene]acetic acid typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the tricyclic core, introduction of the fluorine atom, and the final acetic acid moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-6-fluoro-9-oxatricyclo[9.4.0.0?,?]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The fluorine atom or other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-[(2E)-6-fluoro-9-oxatricyclo[9.4.0.0?,?]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene]acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new bioactive molecules.

    Medicine: Its unique structure could be explored for drug development, particularly in targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-[(2E)-6-fluoro-9-oxatricyclo[9.4.0.0?,?]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene]acetic acid involves its interaction with specific molecular targets. The fluorine atom and the tricyclic structure play key roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-[(2E)-6-fluoro-9-oxatricyclo[9.4.0.0?,?]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene]acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. These features may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H11FO3

Molecular Weight

270.25 g/mol

IUPAC Name

(2E)-2-(3-fluoro-6H-benzo[c][1]benzoxepin-11-ylidene)acetic acid

InChI

InChI=1S/C16H11FO3/c17-11-5-6-13-14(8-16(18)19)12-4-2-1-3-10(12)9-20-15(13)7-11/h1-8H,9H2,(H,18,19)/b14-8+

InChI Key

VQIJNSMXUXHPOC-RIYZIHGNSA-N

Isomeric SMILES

C1C2=CC=CC=C2/C(=C\C(=O)O)/C3=C(O1)C=C(C=C3)F

Canonical SMILES

C1C2=CC=CC=C2C(=CC(=O)O)C3=C(O1)C=C(C=C3)F

Origin of Product

United States

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